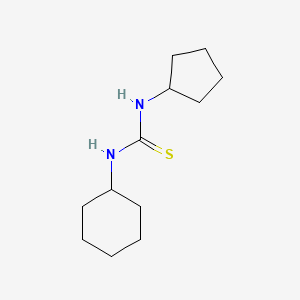

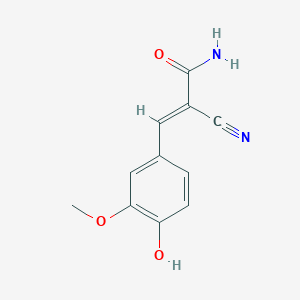

![molecular formula C13H11ClFNO2 B5589753 3-[(3-chloro-4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5589753.png)

3-[(3-chloro-4-fluorophenyl)amino]-1-(2-furyl)-1-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds similar to "3-[(3-chloro-4-fluorophenyl)amino]-1-(2-furyl)-1-propanone" involves complex chemical processes. For instance, Kitagawa et al. (2003) developed a synthesis method for related compounds, showcasing the complexity and innovation required in synthesizing such molecules (Kitagawa et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds closely related to "3-[(3-chloro-4-fluorophenyl)amino]-1-(2-furyl)-1-propanone" has been studied using various techniques, including X-ray diffraction and NMR spectroscopy. These studies reveal detailed insights into the molecular geometry, electron distribution, and potential reactive sites of the molecules (Satheeshkumar et al., 2017).

Chemical Reactions and Properties

Research on compounds with similar structures has shown a range of chemical reactions, highlighting their reactivity and potential applications. For example, Cummings et al. (1988) describe the photochemistry of functionalized furyl chromones, which are structurally related, demonstrating the potential for photoactivation and the generation of highly fluorescent products (Cummings et al., 1988).

Scientific Research Applications

Asymmetric Synthesis

3-Chloro-1-phenyl-1-propanol, a related compound, serves as a chiral intermediate in synthesizing antidepressant drugs. A study demonstrated the use of various microbial reductases, particularly the yeast reductase YOL151W, for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol with high enantioselectivity. This process showcased the compound's potential in creating chiral alcohols, essential for pharmaceutical applications (Choi et al., 2010).

Synthetic Methodologies

Another study explored the synthesis of trihalo-4-methoxy-4-[2-furyl]-3-buten-2-ones, employing trihaloacylation of dimethoxy acetals derived from 2-acetylfuran. This method highlights an approach to obtaining fluorinated and chlorinated 1,3-dielectrophiles, showcasing the versatility in synthesizing complex molecules involving furyl and halogenated components (Flores et al., 2002).

Fungicidal Activity

3-Phenyl-1-(2-furyl)propenone derivatives, including similar structural motifs, have been synthesized and evaluated for their fungicidal activities. These compounds displayed significant activity against various fungi, indicating their potential for agricultural applications (Sung et al., 1994).

Nonlinear Optical Properties

A study on chalcone derivatives, including (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one, reported their crystal structure geometry, optoelectronic, and charge transport properties. These compounds exhibit promising nonlinear optical (NLO) activities, suggesting their applicability in semiconductor devices and organic electronics (Shkir et al., 2019).

Solvatochromism and Crystallochromism

The study of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings, including analogs of the target compound, provided insights into molecular interactions in various solvent environments. These interactions significantly influence the compound's optical properties, making them relevant for material science and photophysical studies (El-Sayed et al., 2003).

properties

IUPAC Name |

3-(3-chloro-4-fluoroanilino)-1-(furan-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO2/c14-10-8-9(3-4-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-4,7-8,16H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDSWKQHNZUESJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CCNC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Chloro-4-fluorophenyl)amino]-1-(furan-2-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5589674.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5589685.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5589691.png)

![2-(3-methoxybenzyl)-3-oxo-N-propyl-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5589695.png)

![4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5589716.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5589738.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-thiophenecarboxylate](/img/structure/B5589744.png)

![2-chloro-5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B5589750.png)

![4-methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol](/img/structure/B5589758.png)